Product packaging for Brucine N-oxide(Cat. No.:)

Brucine N-oxide

Cat. No.: B1250300
M. Wt: 410.5 g/mol
InChI Key: HHHQMKWPZAYIAE-AWRJASDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Strychnos Alkaloids and N-Oxides

Brucine (B1667951) N-oxide belongs to the family of Strychnos alkaloids, which are extracted from the seeds of the Strychnos nux-vomica tree. ontosight.ainih.gov This class of compounds, which also includes the well-known alkaloid strychnine (B123637), is characterized by a complex indole (B1671886) alkaloid structure. ontosight.ainih.gov The defining feature of Brucine N-oxide is the presence of an N-oxide functional group, where the nitrogen atom of the tertiary amine in the brucine molecule is oxidized. ccspublishing.org.cn This structural modification significantly influences the compound's chemical and biological properties. ontosight.airesearchgate.net The formation of the N-oxide can occur through synthetic procedures or as a metabolic process. ccspublishing.org.cnnih.gov

The introduction of the N-oxide group alters the electron distribution and steric environment of the parent brucine molecule, leading to changes in its reactivity and potential applications. ccspublishing.org.cn N-oxides, in general, are a class of compounds that have garnered considerable interest in medicinal chemistry and organic synthesis. mdpi.commdpi.com They can act as ligands for metal catalysts, participate in various chemical transformations, and sometimes exhibit modified pharmacological profiles compared to their parent amines. mdpi.com

Historical Perspective of this compound as a Chemical Entity

The parent compound, brucine, was first isolated in 1819. nih.gov However, the specific investigation of this compound as a distinct chemical entity came much later. Initial studies involving this compound often arose from the broader investigation of Strychnos alkaloids and their metabolism. nih.govoup.comresearchgate.net For instance, early toxicological and pharmacological studies identified this compound as a metabolite of brucine. nih.govoup.com

The synthesis of this compound, typically achieved by the oxidation of brucine with reagents like hydrogen peroxide, has been documented in chemical literature. magtechjournal.com Over time, the focus has shifted from simple identification to a more detailed exploration of its unique chemical reactivity and potential as a chiral catalyst and reagent in asymmetric synthesis. mdpi.compurdue.edursc.org

Overview of Advanced Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its utility in several advanced chemical domains. A significant area of investigation is its application in asymmetric catalysis. mdpi.compurdue.edursc.org The inherent chirality of the brucine framework, combined with the electronic effects of the N-oxide group, makes it a promising candidate as a catalyst or ligand for stereoselective reactions. mdpi.compurdue.edu

Researchers are actively exploring its role in promoting various organic transformations, including the Morita-Baylis-Hillman (MBH) reaction. mdpi.compurdue.edursc.orgnih.gov In some instances, this compound is used in dual catalyst systems, often in combination with other catalysts like proline, to achieve high enantioselectivity. purdue.edursc.orgnih.gov

Furthermore, the development of sophisticated analytical methods for the detection and quantification of this compound is another active research front. nih.govoup.comnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are being refined to allow for sensitive and accurate measurements of this compound in various matrices, which is crucial for pharmacokinetic and metabolic studies. nih.govoup.comnih.gov

Interactive Data Table: Key Properties of this compound

PropertyValueSource
Molecular FormulaC23H26N2O5 nih.gov
Parent AlkaloidBrucine ontosight.ai
Key Functional GroupN-oxide ccspublishing.org.cn
Primary SourceStrychnos nux-vomica (as a derivative of brucine) ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B1250300 Brucine N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4aR,5aS,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

InChI

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+,25?/m0/s1

InChI Key

HHHQMKWPZAYIAE-AWRJASDASA-N

SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CC[N+]5([C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Synonyms

brucine N-oxide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Brucine N Oxide

Oxidation Pathways for Brucine (B1667951) N-oxide Formation

The creation of Brucine N-oxide from its parent alkaloid, brucine, is centered on the selective oxidation of the tertiary amine nitrogen. This transformation is a key step in modifying the properties and reactivity of the brucine scaffold.

Regioselective N-Oxidation Protocols of Brucine

Brucine possesses multiple functional groups, but the tertiary amine moiety is a primary site for chemical modification, including N-oxidation. sioc-journal.cnccspublishing.org.cn The oxidation specifically targets the more basic nitrogen atom (N-19) within the intricate heptacyclic structure, leading to the formation of this compound. This reaction is a common transformation for Strychnos alkaloids. scripps.edu

Hydrogen peroxide (H₂O₂) is a frequently employed oxidizing agent for this purpose. scripps.edu The general protocol involves the direct treatment of brucine with an oxidizing agent, which selectively converts the tertiary amine to its corresponding N-oxide. sioc-journal.cnccspublishing.org.cn It is noted in the broader context of alkaloid chemistry that the chemical oxidation of tertiary bases can result in a mixture of stereoisomers due to the non-planar nature of the N-O group, though often a single isomer is isolated from natural sources or synthetic preparations. nih.gov

Optimization of Synthetic Conditions for this compound Yield and Purity

Achieving high yield and purity of N-oxide products is critical for their use in further applications. While specific optimization studies for this compound are not extensively detailed, research on the closely related strychnine (B123637) provides a reliable model for the optimization process. In a study on the semisynthesis of strychnine N-oxide, an orthogonal design was used to determine the optimal reaction conditions. nih.gov

The investigation focused on three factors: the quantity of 30% hydrogen peroxide, the reaction temperature, and the reaction time. nih.gov Using a composite index of yield and purity as the evaluation standard, the optimized conditions were identified. These findings suggest that a carefully controlled balance of oxidant concentration, temperature, and reaction duration is essential for maximizing the desired product. A verification experiment based on the optimized conditions demonstrated good reproducibility and high reliability of the synthetic method. nih.gov

Table 1: Optimized Conditions for N-Oxidation of Strychnine (Model for Brucine) Data adapted from a study on strychnine N-oxide synthesis, serving as a model for this compound.

ParameterOptimized Condition
Precursor 0.4 g Strychnine
Solvent 30 mL Dehydrated Alcohol
Oxidizing Agent 0.5 mL of 30% H₂O₂
Temperature 50 °C (Water Bath)
Time 90 min
Avg. Yield 106.1% (± 0.1)
Avg. Purity 98.4% (± 0.2)

Source: ResearchGate nih.gov

Post-Synthetic Modifications and Functionalization of this compound

Once formed, the N-oxide functional group can participate in a variety of chemical reactions, allowing for further derivatization of the molecule. These modifications can lead to novel structures with potentially enhanced or different reactivity profiles.

Alkylation Reactions of this compound

The reactivity of amine N-oxides allows for reactions with electrophiles. In principle, alkylation of this compound could occur at the oxide oxygen (O-alkylation). General studies on diazine N-oxides show a competition between N- and O-alkylation, where hard electrophiles like dimethylsulfate tend to favor O-alkylation. mdpi.com However, specific studies detailing the direct O-alkylation of this compound are not prominent in the reviewed literature.

In contrast, the N-alkylation of the parent compound, brucine, with halogenated hydrocarbons is a known modification. sioc-journal.cnccspublishing.org.cn This reaction proceeds at the tertiary nitrogen before oxidation. The functionalization at this site highlights the nitrogen's nucleophilic character, which is modified upon conversion to the N-oxide.

Investigations into Rearrangement Reactions of this compound

This compound, like other alkaloid N-oxides, can undergo several types of rearrangement reactions, which are powerful tools for skeletal diversification.

One significant transformation is the Polonovski-Potier reaction . This reaction involves treating the N-oxide with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). scripps.edu Studies on the related strychnine N-oxide show that this reaction can lead to the formation of an iminium ion, which can then be trapped by nucleophiles. The choice of acylating agent and reaction conditions can influence the regioselectivity of the resulting functionalization. scripps.edu

Another documented rearrangement involves the reaction of this compound with sulfur dioxide . In a benzene (B151609) solution, this compound reacts with SO₂ to form a sulfitoamine intermediate. This intermediate subsequently rearranges upon heating in water to yield a substituted sulfamic acid. Current time information in Bangalore, IN.

Furthermore, N-oxides can participate in sigmatropic rearrangements , such as the Meisenheimer rearrangement. nih.gov The equilibrium of the (2,3)-sigmatropic rearrangement between an N-oxide and its corresponding alkoxylamine can be controlled by the choice of solvent. rsc.orgresearchgate.net Protic solvents tend to favor the N-oxide form, while other solvents can shift the equilibrium toward the rearranged alkoxylamine product. rsc.orgresearchgate.net

Formation of this compound Derivatives for Enhanced Reactivity

This compound has been investigated as a promoter or additive in various chemical reactions, where it influences the reactivity of the catalytic system. This suggests the in-situ formation of derivatives or complexes that enhance reaction rates or selectivity.

In the Pauson-Khand reaction , which is used to synthesize cyclopentenones, this compound has been employed as a chiral promoter. nih.gov Its presence, along with other sterically demanding N-oxides, can lead to moderate enantioselectivity, particularly for substrates containing hydroxyl groups, suggesting an important role for hydrogen bonding. nih.gov

Similarly, in the Morita-Baylis-Hillman (MBH) reaction , this compound (BNO) has been used as a co-catalyst with Brucine diol (BD). researchgate.net While BNO alone was not found to be an effective chiral catalyst, its presence in the BD/BNO system resulted in a faster reaction rate. researchgate.net This rate enhancement may be due to BNO increasing the effective concentration of the active chiral species in the solution. researchgate.net

Table 2: Application of this compound (BNO) in Catalysis

ReactionRole of BNOCo-catalyst/SystemObservation
Pauson-Khand Reaction Chiral PromoterCobalt-mediatedAchieved enantioselectivities up to 53% ee for specific substrates. nih.gov
Morita-Baylis-Hillman Reaction Co-catalystBrucine diol (BD)Led to a faster reaction rate compared to BD alone. researchgate.net

Source: ResearchGate nih.gov, MDPI researchgate.net, ResearchGate

Advanced Spectroscopic and Analytical Characterization of Brucine N Oxide

Nuclear Magnetic Resonance Spectroscopy for Elucidating Brucine (B1667951) N-oxide Structure

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Brucine N-oxide. The formation of the N-oxide introduces significant changes in the chemical environment of nearby nuclei, which are observable in NMR spectra. mdpi.comcapes.gov.br The identification of the N-oxide structure often relies on the deshielding effects observed in the carbon and hydrogen signals adjacent to the N-O bond. mdpi.com

¹H NMR spectroscopy is a powerful tool for identifying the proton framework of a molecule. In the case of this compound, the introduction of an oxygen atom to the tertiary amine nitrogen (N-19) causes a significant downfield shift (deshielding) for the protons located on the adjacent carbons. This is a key diagnostic feature for confirming the N-oxidation. mdpi.com While a complete, assigned data set from a single source is not publicly available, the expected changes compared to the parent brucine molecule are well-understood based on established principles. Research has confirmed that the ¹H shifts of the N-oxide have been assigned using various NMR methods. capes.gov.br

Table 1: Expected ¹H NMR Chemical Shift Changes upon N-oxidation of Brucine

Proton(s)Expected Chemical Shift ChangeRationale
Protons α to N-19 (e.g., H-21, H-18)Significant downfield shift (Δδ > 0)Strong deshielding effect from the electronegative N-O group.
Protons β to N-19Moderate downfield shiftInductive effect of the N-O group diminishes with distance.
Aromatic Protons (H-1, H-4)Minimal to no shiftLocated far from the site of oxidation.
Methoxy Protons (-OCH₃)Minimal to no shiftLocated far from the site of oxidation.

Similar to ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton. The N-oxidation significantly affects the chemical shifts of the carbon atoms adjacent to the newly formed N-O bond. These carbons experience a noticeable downfield shift due to the inductive effect of the oxygen atom. mdpi.com The complete assignment of the ¹³C spectrum of this compound has been accomplished through two-dimensional NMR techniques. capes.gov.br

Table 2: Expected ¹³C NMR Chemical Shift Changes upon N-oxidation of Brucine

Carbon(s)Expected Chemical Shift ChangeRationale
Carbons α to N-19 (C-21, C-18)Significant downfield shift (Δδ > 0)Strong deshielding effect from the N-O group.
Carbons β to N-19 (C-13, C-20)Moderate downfield shiftInductive effect weakens over two bonds.
Quaternary Carbon (C-22)Downfield shiftProximity to the site of oxidation.
Carbonyl Carbon (C-10)Minimal to no shiftLocated far from the site of oxidation.

To unambiguously assign all proton and carbon signals and confirm the precise location of the N-oxide, a suite of 2D NMR experiments is employed. capes.gov.broregonstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nanalysis.com It helps to trace out the proton connectivity throughout the aliphatic and aromatic spin systems of the this compound molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nanalysis.com This is essential for assigning the chemical shift of each carbon atom based on the assignment of its attached proton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). nanalysis.com For this compound, HMBC is particularly vital. It can show a correlation from protons on carbons C-21 and C-18 to the carbon atoms on the other side of the N-19 nitrogen, providing definitive proof of the N-O bond's location at the N-19 position. capes.gov.br

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry for this compound and its Chemical Transformations

Mass spectrometry is a critical analytical tool for determining the molecular weight and formula of this compound and for studying its structure through fragmentation analysis. nih.gov

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₂₃H₂₆N₂O₅), the expected protonated molecule [M+H]⁺ would have a specific, high-precision mass. In studies using liquid chromatography coupled with mass spectrometry (LC-MS), a major metabolite of brucine is detected with an [M+H]⁺ ion at an m/z of 411. nih.govchemicalbook.com An ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method identified the [M+H]⁺ ion for this compound at m/z 411.2. mdpi.com The confirmation of the exact mass by HRMS validates the molecular formula and confirms the addition of a single oxygen atom to the parent brucine molecule.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment a selected ion (the precursor ion) and analyze the resulting product ions. This provides valuable structural information. The fragmentation pattern of this compound is distinct from that of brucine. In MS/MS analysis, the protonated this compound precursor ion (m/z 411) undergoes characteristic fragmentation. chemicalbook.com A key fragmentation pathway involves the loss of an oxygenated group. chemicalbook.com This is often observed as the loss of a hydroxyl radical (•OH, 17 Da) or an oxygen atom (16 Da). For this compound, a product ion at m/z 394 is observed, which corresponds to the loss of the oxygenated group. chemicalbook.com Another significant product ion appears at m/z 324, which is also a characteristic fragment in the MS/MS spectrum of brucine itself, indicating the core alkaloid structure remains intact after the initial loss. nih.govchemicalbook.com Further fragmentation (MS³) can be used to confirm the identity of these product ions. nih.gov

Table 3: Key Fragmentation Data for Protonated this compound from Tandem Mass Spectrometry

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossReference
411394-OH or -O +H chemicalbook.com
411324Fragment corresponding to a major product ion of brucine nih.govchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Purity and Reaction Monitoring

The development of robust analytical methods is crucial for ensuring the purity of this compound and for monitoring its formation during synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands out as a highly sensitive and specific technique for this purpose. Several studies have established effective LC-MS/MS methods for the simultaneous determination of brucine, strychnine (B123637), and their metabolites, including this compound, in various biological matrices. These methods can be readily adapted for purity assessment of isolated this compound and for real-time monitoring of reaction progress.

A typical approach involves reverse-phase liquid chromatography coupled with an electrospray ionization (ESI) source operating in positive ion mode. The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. nih.govnih.govoup.com

For detection, Multiple Reaction Monitoring (MRM) is the preferred mode in tandem mass spectrometry, offering high selectivity and sensitivity. nih.govnih.gov In this mode, the precursor ion corresponding to the protonated this compound molecule ([M+H]⁺, m/z 411.2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 394.2, corresponding to the loss of an oxygen atom) is monitored in the third quadrupole. nih.govresearchgate.net This specific transition provides a high degree of confidence in the identification and quantification of this compound, even in the presence of structurally related compounds like brucine. One study confirmed the purity of their synthesized this compound to be greater than 95% using High-Performance Liquid Chromatography (HPLC). mdpi.com

The developed LC-MS methods demonstrate good linearity over a range of concentrations, with high precision and accuracy, making them suitable for validation according to regulatory guidelines. nih.govnih.gov These characteristics are essential for methods intended for quality control, such as determining the purity of a final product or monitoring the depletion of starting materials and the formation of products and byproducts during a chemical reaction.

Table 1: Exemplary LC-MS Method Parameters for this compound Analysis

ParameterCondition
Chromatography
SystemUltra-High-Performance Liquid Chromatography (UHPLC)
ColumnPurospher® STAR RP-18 (2 µm, 2.1 × 100 mm) nih.gov
Mobile PhaseA: Water with 0.1% Formic AcidB: Methanol nih.gov
ElutionGradient nih.gov
Flow Rate0.3 mL/min nih.gov
Mass Spectrometry
SystemTandem Mass Spectrometer (MS/MS) nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.govoup.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
Precursor Ion ([M+H]⁺)m/z 411.2 nih.gov
Product Ionm/z 394.2 nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound

X-ray crystallography is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about the molecule's connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute configuration. The resulting crystal structure would offer precise data on bond lengths, bond angles, and torsional angles, revealing the intricate solid-state architecture of the compound.

For this compound, a single-crystal X-ray diffraction analysis would confirm the stereochemistry at its multiple chiral centers, which is inherited from the parent alkaloid, brucine. Furthermore, it would unequivocally establish the location of the N-oxide functional group on the tertiary amine nitrogen. The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. This information is invaluable for understanding the physicochemical properties of the solid form, including its stability and solubility.

Chemical Reactivity and Mechanistic Investigations of Brucine N Oxide

Nucleophilic Properties of the N-Oxide Moiety in Brucine (B1667951) N-oxide

The N-oxide functional group in Brucine N-oxide is central to its catalytic activity, primarily due to the enhanced nucleophilicity of the oxygen atom. rsc.org This property allows this compound to function as an effective nucleophilic organocatalyst. purdue.edu The oxygen atom of the N-oxide possesses a partial negative charge, making it a potent electron-pair donor capable of initiating reactions by attacking electrophilic centers.

A prominent example of its nucleophilic character is observed in the Morita-Baylis-Hillman (MBH) reaction. nih.gov In this carbon-carbon bond-forming reaction, this compound acts as the nucleophilic catalyst that activates an electron-deficient alkene, such as a vinyl ketone. purdue.edumdpi.com The mechanism involves a conjugate addition (a Michael-type addition) of the N-oxide oxygen to the β-position of the activated alkene. nih.govrsc.org This initial nucleophilic attack results in the formation of a zwitterionic enolate intermediate, which is a key step for the subsequent reaction with an aldehyde. rsc.orgpurdue.edunih.gov Studies have shown that the bridgehead amine N-oxide structure in brucine provides an intrinsic asymmetric environment and contributes to the heightened nucleophilicity of the oxygen atom. rsc.org While aliphatic N-oxides are generally recognized as good nucleophiles, the specific steric and electronic environment of this compound modulates this reactivity. mdpi.com

Research has demonstrated the efficacy of this compound in promoting the MBH reaction between various vinyl ketones and aldehydes. For instance, the reaction of methyl vinyl ketone with electron-deficient aldehydes proceeds efficiently in the presence of a catalytic amount of this compound.

Table 1: this compound Catalyzed Morita-Baylis-Hillman Reaction of Methyl Vinyl Ketone with Various Aldehydes This table is generated based on data reported in scientific literature. rsc.org

Entry Aldehyde Product Yield (%)
1 o-Nitrobenzaldehyde 91
2 m-Nitrobenzaldehyde 95
3 p-Nitrobenzaldehyde 99
4 p-Cyanobenzaldehyde 80
5 p-Trifluoromethylbenzaldehyde 75

Role of this compound in Concerted and Stepwise Reaction Pathways

Mechanistic investigations indicate that reactions catalyzed by this compound predominantly follow stepwise pathways. This is clearly illustrated in its application in the MBH reaction and related dual-catalytic systems. nih.govrsc.org The reaction does not proceed through a single, concerted transition state where all bonds are formed and broken simultaneously. Instead, it involves a sequence of discrete steps.

Similarly, in other catalytic systems, the function of this compound is to initiate a reaction sequence by forming an intermediate that then undergoes further transformations. For example, in certain cycloaddition reactions, the choice of catalyst and conditions can influence whether the pathway is concerted or stepwise. purdue.eduresearchgate.net While some cycloadditions proceed via a concerted mechanism, the introduction of a nucleophilic catalyst like this compound to generate an enolate intermediate inherently favors a stepwise, Michael-addition-initiated pathway. The reversal of enantioselectivity has been observed between concerted and stepwise pathways in some cycloaddition reactions involving brucine derivatives, highlighting the critical role of the reaction mechanism in determining the stereochemical outcome. purdue.edu

Elucidation of Rate-Determining Steps in this compound Catalyzed Reactions

In the dual catalyst system of this compound and proline for the asymmetric MBH reaction, the enantioselectivity of the products is achieved by controlling the rate-determining step. nih.govrsc.org The proposed mechanism suggests that after the initial formation of the enolate by this compound and the iminium ion by proline, these two species combine. The subsequent step, which dictates the final stereochemistry, proceeds through a highly organized, hydrogen-bridged, chair-like transition state. nih.govrsc.org The formation and decomposition of this complex is considered the crucial phase for rate and stereocontrol.

Table 2: Enantioselectivity in the Dual this compound/Proline Catalyzed MBH Reaction This table is generated based on data reported in scientific literature, highlighting the control of the rate-determining step to achieve high enantioselectivity. nih.gov

Aldehyde Co-catalyst Yield (%) Enantiomeric Excess (ee, %)
o-Nitrobenzaldehyde L-Proline 80 90
o-Nitrobenzaldehyde D-Proline 82 91
m-Nitrobenzaldehyde L-Proline 75 85

Hydrogen Bonding Interactions Involving this compound in Reaction Systems

The electron-rich oxygen atom of the N-oxide moiety not only confers nucleophilicity but also allows this compound to act as a potent hydrogen bond acceptor. This interaction is a critical, non-covalent force that can stabilize transition states and influence reaction pathways and stereochemical outcomes.

Theoretical studies on the parent molecule, brucine, show a significant negative electrostatic potential around the oxygen atoms, making them suitable sites for interaction with electrophiles, including hydrogen bond donors. sci-hub.se This property is retained and enhanced in the N-oxide derivative. The ability of this compound to participate in hydrogen bonding has been confirmed in biological contexts through molecular docking studies, which show hydrogen bond interactions between the N-oxide and amino acid residues in the active site of an enzyme. researchgate.net

Applications of Brucine N Oxide in Asymmetric Synthesis and Catalysis

Brucine (B1667951) N-oxide as a Chiral Organocatalyst

As a chiral organocatalyst, brucine N-oxide has demonstrated its utility in promoting various organic transformations, most notably the Morita–Baylis–Hillman (MBH) reaction. rsc.orgnih.gov Organocatalysts are small organic molecules that can accelerate chemical reactions and control their stereoselectivity without the need for a metal.

Mechanistic Role in Morita–Baylis–Hillman (MBH) Reactions

The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine. This compound has been successfully employed as a promoter in the MBH reaction of vinyl ketones with aldehydes. rsc.orgrsc.org

The proposed mechanism involves the nucleophilic N-oxide of this compound activating the vinyl ketone through conjugate addition to form an enolate intermediate. rsc.orgpurdue.edu This enolate then reacts with the aldehyde to form the desired MBH adduct. While this compound itself may not always be a highly effective asymmetric catalyst on its own, its role is crucial in facilitating the reaction. mdpi.comscilit.com

Cooperative Catalysis Systems Involving this compound (e.g., with Proline, Brucine Diol)

The efficacy of this compound as a catalyst is significantly enhanced when used in cooperative or dual catalytic systems. thieme-connect.com

With Proline: A notable example is the dual-catalyst system of this compound and proline for the asymmetric MBH reaction. rsc.orgnih.gov In this system, proline is believed to react with electron-deficient aryl aldehydes to form a chiral iminium intermediate. rsc.orgpurdue.edu Simultaneously, this compound activates the vinyl ketone. The subsequent reaction between these two activated species leads to the MBH product with high enantioselectivity. rsc.orgnih.gov This cooperative approach has been particularly successful for the reaction of aryl vinyl ketones. purdue.eduthieme-connect.com The stereochemical outcome of the reaction can be influenced by the choice of L-proline or D-proline, leading to the formation of MBH products with opposite configurations. d-nb.info

With Brucine Diol: this compound has also been used as a co-catalyst with brucine diol in the asymmetric MBH reaction. mdpi.com While brucine diol can catalyze the reaction alone, the addition of this compound has been shown to increase the reaction rate and improve both the yield and the enantiomeric excess of the product. mdpi.com In this system, it is proposed that the chiral induction is primarily due to the brucine diol, which activates the aldehyde through hydrogen bonding, while this compound acts as a nucleophile to activate the vinyl ketone. mdpi.com However, some studies suggest that this compound may simply increase the concentration of the chiral species in the solution, thereby enhancing the reaction's efficiency. mdpi.com

Table 1: Asymmetric MBH Reaction with Catalyst this compound (BNO) and Brucine Diol (BD)
EntryMichael AcceptorAldehydeCatalyst (mol%)Yield (%)ee (%)
1Phenyl vinyl ketone4-NitrobenzaldehydeBD (10)4252
2Phenyl vinyl ketone4-NitrobenzaldehydeBD (20)5959
3Phenyl vinyl ketone4-NitrobenzaldehydeBD/BNO (10/10)6870
4Phenyl vinyl ketone4-NitrobenzaldehydeBD/BNO (20/10)7478
5Ethyl vinyl ketone4-NitrobenzaldehydeBD/BNO (20/10)6572
6Methyl vinyl ketone4-NitrobenzaldehydeBD/BNO (20/10)6268
7Phenyl vinyl ketone2-NitrobenzaldehydeBD/BNO (20/10)7175
8Phenyl vinyl ketoneBenzaldehydeBD/BNO (20/10)5560

Data sourced from a study on the cooperative catalysis of brucine diol and this compound. mdpi.com

Enantioselectivity and Diastereoselectivity Control in Organic Transformations

The rigid Cinchona alkaloid framework of this compound plays a crucial role in controlling enantioselectivity and diastereoselectivity. In cooperative catalytic systems, the chiral environment created by this compound and its co-catalyst directs the approach of the reactants, favoring the formation of one stereoisomer over the other.

In the dual catalysis with proline, a hydrogen-bridged, chair-like transition state has been proposed to be responsible for the high enantioselectivities observed. rsc.orgnih.gov However, it has also been noted that the enantioselectivity can decrease as the reaction progresses, possibly due to interference from the alcohol product in an autocatalytic process. rsc.orgnih.gov

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Beyond its role as an organocatalyst, this compound also serves as a chiral ligand in metal-catalyzed asymmetric reactions. ccspublishing.org.cnmdpi.com In this capacity, it coordinates to a metal center, creating a chiral metallic complex that can catalyze reactions with high stereocontrol.

Metal-Catalyzed Asymmetric Epoxidation

This compound has been utilized as a chiral ligand in the metal-catalyzed asymmetric epoxidation of olefins. mdpi.com The N-oxide functional group can coordinate to a metal center, and the inherent chirality of the brucine backbone influences the stereochemical outcome of the epoxidation reaction, leading to the preferential formation of one enantiomer of the epoxide.

Complexation Chemistry and Ligand Design Principles for this compound

The effectiveness of this compound as a chiral ligand stems from its specific structural and electronic properties. The N-oxide group acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. rsc.org The rigid and bulky steroid-like structure of the brucine framework creates a well-defined chiral pocket around the metal center. mdpi.com

The design of catalytic systems using this compound as a ligand involves considering the nature of the metal, the solvent, and the substrate. The coordination of the N-oxide to the metal is a key step in the formation of the active catalyst. scribd.com The steric and electronic properties of the this compound ligand can be fine-tuned through chemical modification to optimize its performance in specific catalytic reactions. ccspublishing.org.cnpurdue.edu The ability of the N-oxide group to act as a donor, combined with the rigid chiral scaffold, makes this compound a versatile platform for the development of new asymmetric catalysts. rsc.org

Applications of Brucine N Oxide in Chiral Resolution

Principles of Enantiomeric Resolution via Diastereomeric Salt Formation

Chiral resolution is a critical process in stereochemistry for separating racemic mixtures—equimolar mixtures of two enantiomers—into their individual, pure enantiomers. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. libretexts.orglibretexts.org This identity in physical properties makes their separation by standard laboratory techniques like crystallization or distillation extremely challenging. libretexts.org

The most prevalent method to overcome this challenge is resolution via diastereomeric salt formation. wikipedia.orgadvanceseng.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral compound, known as a chiral resolving agent. wikipedia.orgchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. advanceseng.com Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility, melting point, and boiling point. libretexts.orgadvanceseng.com

The process can be illustrated with a racemic mixture of a carboxylic acid, (±)-A, and a chiral amine base, (-)-B. The reaction produces two diastereomeric salts: [(+)-A][(-)-B] and [(-)-A][(-)-B]. Because these salts have different physical characteristics, they can be separated by conventional methods, most commonly by fractional crystallization. spcmc.ac.in This method exploits the differing solubilities of the diastereomeric salts in a given solvent; one salt will preferentially crystallize out of the solution while the other remains dissolved. libretexts.orgchiralpedia.com

After separation, the individual diastereomers are treated with an acid or base to break the salt bond, regenerating the original chiral resolving agent and yielding the separated, enantiomerically pure compounds. wikipedia.orgchiralpedia.com The success of this method depends heavily on the choice of the resolving agent and the solvent, as these factors significantly influence the solubility difference between the diastereomeric salts. libretexts.org Naturally occurring alkaloids, such as brucine (B1667951) and its derivatives, are frequently employed as chiral resolving agents for acidic racemates due to their ready availability and effectiveness. libretexts.orglibretexts.org

Brucine N-oxide as a Chiral Resolving Agent for Racemic Mixtures

Brucine, a naturally occurring alkaloid, has long been utilized as a chiral resolving agent for a variety of racemic compounds. ccspublishing.org.cnsioc-journal.cn A structural modification of brucine, this compound, is formed through the N-oxidation of the tertiary amine moiety in the brucine molecule. ccspublishing.org.cnccspublishing.org.cn This modification can alter the compound's properties and has been explored in different chemical applications, including as a chiral ligand in asymmetric synthesis and as a resolving agent. researchgate.netmdpi.com As a resolving agent, this compound functions on the same principles as other chiral bases, forming diastereomeric salts with acidic racemic mixtures, thereby enabling their separation.

Brucine and its derivatives are well-established resolving agents for racemic carboxylic acids. The basic nitrogen atom in this compound can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These salts, possessing different solubilities, can then be separated by fractional crystallization.

For instance, the resolution of 2-tetrahydrofuroic acid was successfully achieved using brucine. cdnsciencepub.com A racemic mixture of the carboxylic acid was treated with brucine, leading to the formation of a salt. Through recrystallization, the brucine salt of (+)-tetrahydrofuran-2-carboxylic acid was isolated. cdnsciencepub.com While this specific example uses brucine, the principle directly extends to its N-oxide derivative. The effectiveness of the resolution depends on the specific substrate and the solvent system used.

Racemic Carboxylic AcidResolving AgentKey FindingReference
2-Tetrahydrofuroic acidBrucineThe brucine salt of the (+)-enantiomer was selectively crystallized from acetonitrile, allowing for the separation of the enantiomers. cdnsciencepub.com
6,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acidBrucineThis was one of the first reported cases of atropisomerism isolation, achieved through resolution with brucine. nih.gov

The application of brucine and its derivatives extends to the resolution of chiral phosphoric and phosphonic acids. ccspublishing.org.cnsioc-journal.cn These phosphorus-containing acids can form stable diastereomeric salts with chiral bases like this compound, facilitating their separation.

A notable example is the resolution of a vaulted 2,2'-binaphthol derivative. The racemic binaphthol was converted into its cyclic diester with phosphoric acid. This acidic derivative was then resolved by forming a salt with (-)-brucine. An X-ray analysis of the resulting crystalline salt confirmed the absolute configuration and demonstrated the efficacy of brucine in resolving this class of bulky, axially chiral phosphoric acids. acs.org This highlights the utility of brucine-based resolving agents for complex chiral structures.

Racemic AcidResolving AgentKey FindingReference
Vaulted 2,2'-Binaphthol (as cyclic phosphoric acid diester)(-)-BrucineSuccessfully formed a separable diastereomeric salt, allowing for the resolution of the axially chiral compound. The absolute configuration was determined by X-ray analysis of the brucine salt. acs.org
General Chiral Phosphoric AcidsBrucineBrucine is noted as a useful resolving agent for various chiral phosphoric acids, enabling their separation and subsequent use as chiral catalysts or ligands. nih.govresearchgate.net

Beyond carboxylic and phosphoric acids, brucine-based resolving agents are versatile tools for the separation of other types of chiral compounds. For example, racemic alcohols can be resolved after being converted into acidic derivatives. spcmc.ac.in A common strategy involves reacting the alcohol with an acid anhydride (B1165640), such as phthalic anhydride, to form a half-ester. This product contains a free carboxylic acid group, which can then be resolved using a chiral base like brucine or this compound. spcmc.ac.in After the diastereomeric salts of the half-ester are separated, hydrolysis yields the enantiomerically pure alcohol. spcmc.ac.in This indirect approach broadens the applicability of this compound to a wider range of chiral functional groups.

Molecular Transformation and Biotransformation Studies of Brucine N Oxide

In Vitro Enzymatic Reduction and Oxidation Pathways of Brucine (B1667951) N-oxide.nih.govthieme-connect.com

In vitro studies have revealed that brucine N-oxide can be metabolized through both reduction and oxidation processes. The reduction of this compound can occur via two primary routes in liver cytosol and blood: an enzymatic pathway and a non-enzymatic pathway. nih.gov

The enzymatic reduction is primarily carried out by aldehyde oxidase, a flavoprotein found in the liver cytosol. nih.govresearchgate.net This reaction requires an electron donor and occurs under anaerobic conditions. nih.gov

Additionally, a non-enzymatic reduction pathway has been identified, which is catalyzed by the heme group of catalase in the presence of a reduced flavin. nih.gov This process is also observed in liver cytosol and blood and is dependent on the presence of reduced pyridine (B92270) nucleotides (NADH or NADPH) and FAD. nih.gov This non-enzymatic reduction is not affected by boiling the liver cytosol or blood, indicating the stability of the catalytic components. nih.gov

Human intestinal bacteria also play a role in the biotransformation of this compound. thieme-connect.comnih.gov Anaerobic incubation of this compound with these bacteria leads to its conversion back to brucine. thieme-connect.comnih.gov

The oxidation of this compound primarily involves hydroxylation, leading to the formation of hydroxylated derivatives. thieme-connect.comnih.gov

The biotransformation of this compound results in the formation of its parent compound, brucine, and various hydroxylated metabolites. thieme-connect.comnih.gov Under anaerobic conditions, human intestinal bacteria can reduce this compound back to brucine. thieme-connect.comnih.gov

Furthermore, these bacteria can also hydroxylate this compound, leading to the formation of 16-hydroxybrucine. thieme-connect.comnih.gov This transformation indicates that both reduction and oxidation pathways are active in the gut microbiome. nih.gov The conversion of this compound to brucine has also been observed in other in vitro systems. nih.gov

The following table summarizes the key transformation products of this compound identified in in vitro studies:

Transformation ProductFormation PathwayReference
BrucineEnzymatic and non-enzymatic reduction by liver cytosol and blood; Reduction by human intestinal bacteria nih.govthieme-connect.comnih.gov
16-HydroxybrucineHydroxylation by human intestinal bacteria thieme-connect.comnih.gov

Chemical Stability and Degradation Pathways of this compound under Various Conditions

The chemical stability of this compound is an important factor in its handling, storage, and biological activity. It is generally considered a stable material under normal ambient and anticipated storage and handling conditions of temperature and pressure. carlroth.com However, it can undergo degradation under specific conditions.

Studies have shown that this compound is less stable than strychnine (B123637) N-oxide under certain reductive conditions. magtechjournal.com It is also known to react violently with strong oxidizing agents. carlroth.com

Information regarding its degradation under various pH conditions, temperatures, and light exposure is limited in the provided search results. However, its stability in mouse plasma has been assessed, showing no significant degradation after three freeze-thaw cycles or for 12 hours at room temperature in a reconstituted solution. nih.gov No degradation was observed when stored at -20°C for 7 days. nih.gov

When subjected to fire, this compound can produce poisonous gases, including nitrogen oxides, as hazardous decomposition products. carlroth.comnj.gov

Computational Chemistry and Theoretical Studies of Brucine N Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of Brucine (B1667951) N-oxide, from its role in catalytic reactions to its spectroscopic characteristics. DFT calculations are based on determining the electron density of a molecule to derive its energy and other properties. sci-hub.seharran.edu.tr A common approach involves using functionals like B3LYP with basis sets such as 6–311G++(d, p) to compute optimized geometries, vibrational frequencies, and electronic properties. sci-hub.seresearchgate.netresearchgate.net

DFT calculations have been crucial in elucidating the mechanisms of reactions where Brucine N-oxide acts as a catalyst or is a key intermediate. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most probable reaction pathways.

One significant application is in understanding the enantioselectivity of the this compound (BNO)-assisted Pauson-Khand reaction. researchgate.netacs.org A computational study on the reaction of norbornene with 2-methyl-3-butyn-2-ol (B105114) revealed that the stereoselectivity arises from the coordination of the alkene through either its Re- or Si-face during the intramolecular alkene insertion step, which was identified as the rate-determining step. acs.org The calculated enantiomeric excess (ee) values showed good agreement with experimental findings, validating the theoretical model. acs.org

SolventComputed ee (%)Experimental ee (%)
Acetone68 (R)58 (R)
DME76 (R)78 (R)
Data from a DFT study on the this compound-assisted enantioselective Pauson-Khand reaction. acs.org

Furthermore, computational investigations have explored the role of this compound in the Morita–Baylis–Hillman (MBH) reaction. mdpi.comscholarsportal.info While this compound by itself was not found to be an effective chiral catalyst, it serves as a co-catalyst that can increase the reaction rate. mdpi.com DFT studies help to rationalize these observations by modeling the interaction between the N-oxide, the reactants, and any co-catalysts, clarifying the mechanistic details of the catalytic cycle. mdpi.comscholarsportal.info

DFT calculations are highly effective for predicting and interpreting the spectroscopic properties of molecules. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a powerful technique for determining the absolute configuration of complex molecules like this compound. sci-hub.sersc.org

Theoretical VCD spectra can be simulated using the geometries and force fields obtained from DFT calculations. rsc.org For related strychnine (B123637) alkaloids, DFT computations at the B3LYP/6–311G++(d, p) level have been shown to yield vibrational wavenumbers and intensities that are in satisfactory agreement with experimental data. sci-hub.se The analysis reveals that VCD signals generated by the out-of-phase stretching modes of aromatic rings and carbonyl stretching modes, in combination with C-H stretching at stereogenic centers, are particularly effective as markers for determining the molecule's configuration. sci-hub.seresearchgate.net While specific studies focusing solely on the VCD of this compound are not extensively documented in the reviewed literature, the established methodologies for brucine and strychnine are directly applicable. sci-hub.seresearchgate.netresearchgate.net The process involves comparing the computationally predicted VCD spectrum with the experimental one; a good match allows for an unambiguous assignment of the absolute configuration. rsc.org

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as biological receptors. acs.orgmdpi.com

In a comparative study of Brucine and this compound, MD simulations were employed to investigate the binding force between these alkaloids and the endothelin (ET) receptor. researchgate.netresearchgate.net Such simulations provide insights into the stability of the ligand-receptor complex by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory, typically lasting for nanoseconds. For related alkaloids like strychnine, MD simulations with orientational tensorial constraints (MDOC), derived from NMR data, have been used to explore the full landscape of Gibbs free energy, generating conformers that represent the active states of the molecule. mdpi.com This approach is valuable for understanding the flexibility of the complex ring system shared by this compound. mdpi.com

MD simulations also play a role in understanding the behavior of N-oxides in solution. Studies on simpler amphiphilic molecules like trimethylamine (B31210) N-oxide show the impact of the solute on the dynamics of surrounding water molecules, which is crucial for understanding its behavior in a biological environment. acs.org

Quantum Chemical Descriptors for Predicting this compound Activity and Selectivity

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity through Quantitative Structure-Activity Relationship (QSAR) models. chnpu.edu.uapolimi.it These descriptors include properties derived from the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges. chnpu.edu.uatsu.edu

For Brucine and this compound, in silico ADMET (absorption, distribution, metabolism, elimination, and toxicity) predictions have been performed to compare their properties. mdpi.com These predictions utilize descriptors to estimate characteristics like drug-likeness and potential toxicity. mdpi.comjchemrev.com For example, a comparative study predicted that both compounds might induce liver injury, with brucine potentially having a stronger hepatotoxic effect. researchgate.netmdpi.com

Property/DescriptorBrucine (BRU)This compound (BNO)Note
Water Solubility LowerHigherInferred from specific values. mdpi.com
Drug-Likeness (QED) IdealNot IdealQED assesses drug-likeness based on physicochemical properties. mdpi.com
Synthetic Accessibility (SAscore) IdealNot IdealRepresents the ease of compound synthesis. mdpi.com
Human Hepatotoxicity (H-HT) Predicted PositivePredicted PositiveCategory 1 (Positive) prediction for both. mdpi.com
CYP Substrate Prediction CYP1A2, CYP2C19, CYP2D6, CYP3A4Not predicted as substrate for major CYPsSuggests a potentially lower metabolic interaction for BNO. mdpi.com
Table based on in silico ADMET predictions for Brucine and this compound. mdpi.com

The molecular electrostatic potential (MEP) surface is another key descriptor, which helps in identifying the reactive sites of a molecule. researchgate.net For brucine, the MEP map shows regions of negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. sci-hub.se Similar analysis for this compound would highlight the high negative potential around the N-oxide oxygen, explaining its reactivity and ability to form hydrogen bonds. researchgate.netnih.govresearchgate.net The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical descriptors, with the HOMO-LUMO energy gap indicating the chemical reactivity and kinetic stability of the molecule. tsu.edu These descriptors are fundamental in building predictive models for the biological activity and selectivity of this compound. chnpu.edu.uatsu.edu

Q & A

Q. What experimental methods are recommended for extracting and purifying Brucine N-oxide from natural sources?

this compound is typically isolated from Strychnos nux-vomica seeds using solvent extraction followed by chromatographic purification. Ethanol or methanol is used for initial extraction, followed by column chromatography (e.g., silica gel) for isolation . Purity validation requires HPLC or LC-MS to distinguish it from structurally similar alkaloids like brucine and strychnine N-oxide .

Q. Which analytical techniques are most effective for identifying this compound and distinguishing it from related alkaloids?

Key techniques include:

  • NMR spectroscopy : To resolve stereochemistry and confirm the N-oxide functional group (e.g., characteristic shifts in 1^1H and 13^13C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., this compound [M+H]+^+ at m/z 395.18 vs. brucine at m/z 379.19) .
  • X-ray crystallography : For absolute configuration determination .

Q. How is the toxicity profile of this compound assessed in preclinical studies?

In vitro cytotoxicity assays (e.g., MTT) and in vivo acute toxicity studies in rodents are standard. Concentration-response curves (0–10 mM) reveal this compound exhibits lower lethality than brucine at low concentrations (e.g., ~20% vs. 0% mortality at 1 mM) but converges at high concentrations (>5 mM) . Dose-ranging studies should include histopathology and biochemical markers (e.g., liver/kidney function) .

Q. What mechanisms underlie the anti-inflammatory properties of this compound?

this compound suppresses pro-inflammatory mediators like prostaglandin E2 (PGE2) by inhibiting cyclooxygenase-2 (COX-2) in macrophage models. Experimental validation involves ELISA for PGE2 quantification and Western blotting for COX-2 protein expression .

Advanced Research Questions

Q. How can structural elucidation techniques resolve ambiguities in this compound’s stereochemical configuration?

Advanced NMR techniques (e.g., NOESY, COSY) and single-crystal X-ray diffraction are critical. For example, NOESY correlations can confirm the spatial orientation of methoxy groups, while X-ray crystallography provides unambiguous evidence of the N-oxide moiety’s position .

Q. What in vivo models are suitable for evaluating the therapeutic efficacy of this compound in inflammatory diseases?

  • Adjuvant-induced arthritis (AIA) in rats : Measures joint swelling and cytokine levels (e.g., TNF-α, IL-6) .
  • Carrageenan-induced paw edema : Assesses acute inflammation suppression .
  • Microdialysis : Monitors real-time changes in inflammatory markers in target tissues .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic activation (e.g., cytochrome P450-mediated detoxification in vivo) or bioavailability differences. Use pharmacokinetic studies (e.g., AUC, CmaxC_{\text{max}}) to correlate in vitro IC50_{50} values with in vivo doses. For example, this compound’s lower in vitro toxicity may reflect poor membrane permeability, requiring prodrug strategies .

Q. What statistical designs optimize the synthesis or processing of this compound?

Response Surface Methodology (RSM), such as the Box-Behnken design, is effective. For instance, optimizing Strychni Semen processing (180°C, 1 hour, 4.8 g sample) maximizes this compound yield while minimizing toxic alkaloid content .

Q. Can structural modifications enhance this compound’s therapeutic index?

Rational drug design approaches include:

  • N-oxide derivatization : Modifying the oxide group to improve solubility or target specificity.
  • Nanoparticle encapsulation : Poly(ethylene glycol) (PEG)-based carriers enhance bioavailability and reduce off-target toxicity .

Q. How do comparative studies with related alkaloids (e.g., brucine, strychnine N-oxide) inform mechanistic research?

Comparative dose-response analyses (e.g., vascular permeability assays) and molecular docking studies highlight structural determinants of efficacy. For example, this compound’s reduced toxicity compared to brucine correlates with weaker binding to neuronal glycine receptors .

Methodological Best Practices

  • Data Presentation : Use concentration-response curves with 95% confidence intervals for toxicity studies .
  • Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental detail disclosure, including raw data in supplementary files .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and declare animal ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brucine N-oxide
Reactant of Route 2
Brucine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.